Cas no 2648918-05-0 ((2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid)

(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid is a specialized amino acid derivative featuring a cyclopropyl group and an N-methylbutanamido side chain, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The cyclopropyl moiety enhances conformational rigidity, which can be advantageous in designing peptides with specific structural constraints. Its high purity and well-defined stereochemistry make it suitable for applications in medicinal chemistry and bioconjugation. The product is typically employed in solid-phase peptide synthesis (SPPS) to ensure efficient coupling and minimal side reactions.
(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid structure
2648918-05-0 structure
Product name:(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid
CAS No:2648918-05-0
MF:C26H30N2O5
MW:450.526807308197
CID:5943799
PubChem ID:165539398

(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid
    • 2648918-05-0
    • (2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
    • EN300-1500664
    • Inchi: 1S/C26H30N2O5/c1-16(24(30)31)28(3)23(29)14-26(2,17-12-13-17)27-25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,32)(H,30,31)/t16-,26?/m0/s1
    • InChI Key: RXSJGJRJARMIIO-AJWVYOOVSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(N(C)[C@H](C(=O)O)C)=O)C1CC1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 731
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 95.9Ų

(2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1500664-2500mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
2500mg
$5380.0 2023-09-27
Enamine
EN300-1500664-500mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
500mg
$2635.0 2023-09-27
Enamine
EN300-1500664-5000mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
5000mg
$7961.0 2023-09-27
Enamine
EN300-1500664-10000mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
10000mg
$11805.0 2023-09-27
Enamine
EN300-1500664-50mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
50mg
$2306.0 2023-09-27
Enamine
EN300-1500664-1.0g
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
1g
$0.0 2023-06-05
Enamine
EN300-1500664-100mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
100mg
$2415.0 2023-09-27
Enamine
EN300-1500664-1000mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
1000mg
$2745.0 2023-09-27
Enamine
EN300-1500664-250mg
(2S)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylbutanamido]propanoic acid
2648918-05-0
250mg
$2525.0 2023-09-27

Additional information on (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid

Comprehensive Analysis of (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid (CAS No. 2648918-05-0)

The compound (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid (CAS No. 2648918-05-0) is a highly specialized peptide derivative with significant applications in pharmaceutical research and biochemical synthesis. Its unique structure, featuring a cyclopropyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of novel therapeutic agents. Researchers are increasingly interested in this compound due to its potential role in drug discovery and peptide-based therapeutics.

One of the key features of (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid is its stereospecificity, which is critical for achieving desired biological activity. The (2S)-configuration ensures compatibility with natural amino acid sequences, making it a preferred choice for peptide synthesis. Additionally, the Fmoc group provides stability during solid-phase peptide synthesis (SPPS), a widely used method in modern biotechnology.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in personalized medicine and targeted drug delivery. This compound aligns with these trends, as it enables the creation of high-purity peptides with tailored properties. Its CAS No. 2648918-05-0 is frequently searched in academic and industrial databases, reflecting its growing importance in bioorganic chemistry.

Another area of interest is the compound's potential in enzyme inhibition studies. The cyclopropyl moiety can mimic transition states in enzymatic reactions, making it a useful tool for mechanistic investigations. Researchers are exploring its applications in cancer research and neurodegenerative disease models, where precise molecular targeting is essential.

From a synthetic chemistry perspective, the compound's N-methylbutanamido group enhances its solubility in organic solvents, facilitating purification processes. This property is particularly valuable in high-throughput screening and combinatorial chemistry, where efficiency and yield are paramount. The Fmoc-protected amino acid derivative also simplifies automated peptide synthesis, reducing production time and costs.

As the scientific community continues to explore peptide-based drugs, compounds like (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid will play a pivotal role. Its versatility and compatibility with green chemistry principles further enhance its appeal. Future research may focus on optimizing its synthetic pathways and expanding its applications in bioconjugation and material science.

In conclusion, (2S)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamidopropanoic acid (CAS No. 2648918-05-0) represents a cutting-edge tool for biomedical research. Its unique structural features and broad applicability make it a subject of ongoing investigation, with promising prospects for innovative therapeutics and scientific breakthroughs.

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